N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring and the various substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could participate in condensation reactions, and the ether groups could undergo reactions with strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
1. Anticancer Applications
A study highlighted the significance of certain compounds in the development of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. Among various compounds synthesized and tested, some showed promising results in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines, indicating a potential pathway for new anticancer drugs with minimized side effects (Sugita et al., 2017).
2. Polymer Applications
Research into poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials has shown that PEDOT-based materials can easily achieve a ZT of 10−1, with advancements suggesting the possibility of reaching ZT ∼100 in the future. This indicates the potential for PEDOT-based materials in military and niche applications, considering their weight, size, and flexibility (Yue & Xu, 2012).
3. Environmental Contamination and Remediation
A review focusing on the environmental fate of alkylphenol ethoxylates (APEs) and their metabolites highlighted the persistent nature of these compounds in the environment and their potential endocrine-disrupting effects. This study underlines the importance of understanding the environmental pathways and remediation strategies for such persistent organic pollutants (Ying et al., 2002).
4. Analytical Chemistry
Studies have also been conducted to understand the kinetics and mechanisms of formation and destruction of N-nitrosodimethylamine (NDMA) in water. This includes an overview of the reaction kinetics with various disinfectants and the proposed mechanisms, highlighting the complexity of chemical transformations in water treatment processes (Sharma, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-16-7-5-6-12-10-14(20(23)27-18(12)16)19(22)21-13-8-9-15(24-2)17(11-13)25-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNFQQSSZYHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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